molecular formula C14H19ClN2O B5351959 N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide

N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide

Cat. No. B5351959
M. Wt: 266.76 g/mol
InChI Key: OPYPSSBAPSYFFS-WJDWOHSUSA-N
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Description

N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide, commonly known as CHEH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CHEH is a hydrazide derivative that has been synthesized and evaluated for its pharmacological activity. The compound has shown promising results in various scientific studies, making it a potential candidate for further research and development.

Mechanism of Action

The exact mechanism of action of CHEH is not yet fully understood. However, it is believed to exert its pharmacological activity through the inhibition of various enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CHEH has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters, such as GABA and glutamate. In addition, CHEH has been shown to exhibit antioxidant activity, which may contribute to its pharmacological activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of CHEH is its easy synthesis and purification. The compound can be synthesized in good yield and high purity, making it suitable for further research and development. However, one of the limitations of CHEH is its low solubility in water, which may affect its pharmacokinetic properties. In addition, the exact mechanism of action of CHEH is not yet fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research and development of CHEH. One potential direction is the evaluation of its pharmacological activity in various animal models of disease. Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability. In addition, the development of novel derivatives of CHEH may lead to the discovery of more potent and selective compounds with improved pharmacological activity.

Synthesis Methods

The synthesis of CHEH involves the condensation of 4-chlorobenzaldehyde with hexanohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the compound is ensured by recrystallization from a suitable solvent.

Scientific Research Applications

CHEH has been extensively studied for its pharmacological activity, and it has shown promising results in various scientific studies. The compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activity. It has also been studied for its potential as an anticonvulsant and analgesic agent.

properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-3-4-5-6-14(18)17-16-11(2)12-7-9-13(15)10-8-12/h7-10H,3-6H2,1-2H3,(H,17,18)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYPSSBAPSYFFS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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